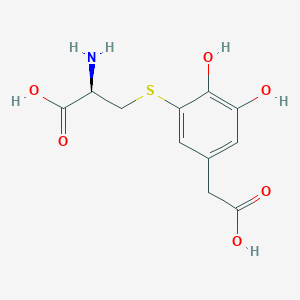
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid (CDOPA) is a naturally occurring compound that has been found to have potential therapeutic applications in various diseases. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the central nervous system. CDOPA has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated.
Mecanismo De Acción
The mechanism of action of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid is complex and involves multiple pathways. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been found to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid also activates the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has also been found to modulate the activity of various enzymes, including tyrosinase and cyclooxygenase-2.
Biochemical and Physiological Effects
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant molecule, and reduce the levels of reactive oxygen species. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has also been found to reduce the levels of triglycerides and cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has several advantages for lab experiments. It is a naturally occurring compound, and its synthesis method is well-established. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid is stable and can be easily stored. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been extensively studied, and its mechanism of action has been elucidated. However, 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its purity can vary depending on the synthesis method. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid can also have off-target effects, and its specificity for certain pathways needs to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been studied mainly in animal models, and its efficacy and safety in humans need to be evaluated. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid can be used as a lead compound for the development of novel therapeutics for various diseases. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid can also be used as a tool compound to study the role of various pathways in disease pathogenesis. The synthesis method of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid can be further optimized to improve the yield and purity of the compound. Finally, the off-target effects of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid need to be carefully evaluated to avoid any potential adverse effects.
Conclusion
In conclusion, 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid is a naturally occurring compound that has potential therapeutic applications in various diseases. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been extensively studied, and its mechanism of action has been elucidated. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid, and it can be used as a lead compound for the development of novel therapeutics.
Métodos De Síntesis
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid can be synthesized from dopamine and cysteine. The reaction involves the oxidation of dopamine to form dopaquinone, which then reacts with cysteine to form 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid. The synthesis of 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been optimized, and various methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-S-Cysteinyl-3,4-dihydroxyphenylacetic acid has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in various animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
102986-13-0 |
|---|---|
Fórmula molecular |
C11H13NO6S |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[5-(carboxymethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO6S/c12-6(11(17)18)4-19-8-2-5(3-9(14)15)1-7(13)10(8)16/h1-2,6,13,16H,3-4,12H2,(H,14,15)(H,17,18)/t6-/m0/s1 |
Clave InChI |
VXENIQYLJYCIHB-LURJTMIESA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CC(=O)O |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
Otros números CAS |
102986-13-0 |
Sinónimos |
5-S-cysteinyl-3,4-dihydroxyphenylacetic acid 5-S-cysteinyl-dopac 5-S-cysteinyldopac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



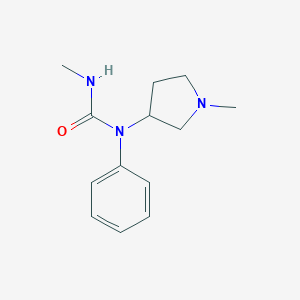

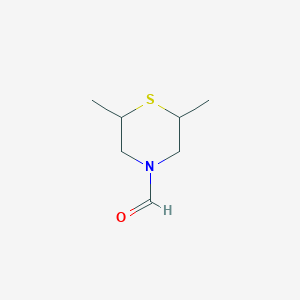
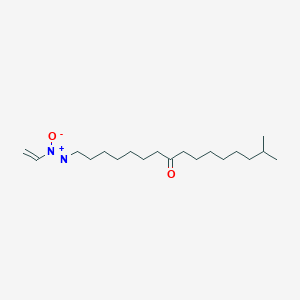

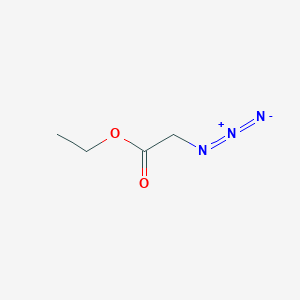
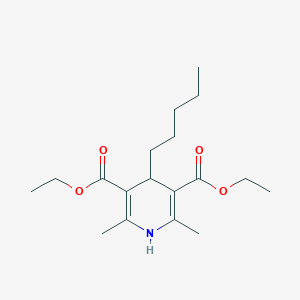
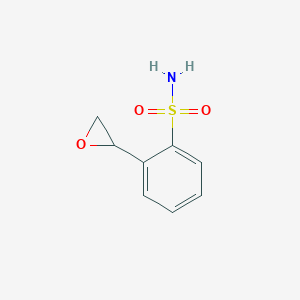
![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
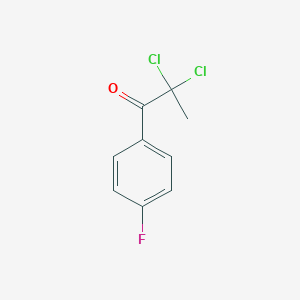
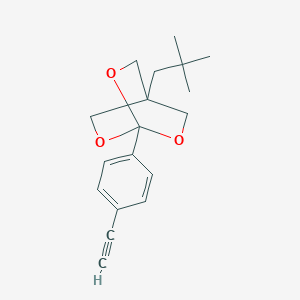
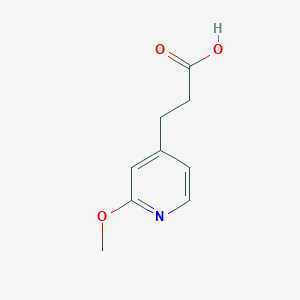
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
